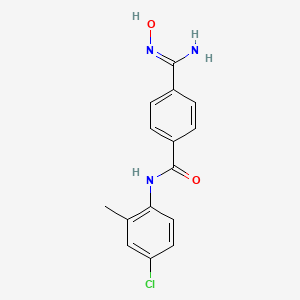
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer properties and interactions with biological targets.
Chemical Structure
The compound features a benzamide backbone with a chloro substituent and a hydroxycarbamimidoyl group, which may influence its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Starting Materials : 4-chlorobenzoyl chloride and hydroxylamine hydrochloride are commonly used.
- Reaction Conditions : The reaction is conducted in solvents such as dichloromethane or ethanol under controlled temperature and pH to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxycarbamimidoyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially modulating pathways involved in cancer cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (CML) | 2.27 | |
| HL-60 (AML) | 1.42 | |
| MCF-7 (Breast) | 5.00 | |
| HeLa (Cervical) | 3.50 | |
| HepG2 (Liver) | 4.56 |
These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer types.
Mechanisms of Anticancer Activity
The compound's anticancer activity may be linked to:
- Inhibition of Protein Kinases : Similar compounds have been noted for their ability to inhibit protein kinases, which are critical in cancer cell signaling pathways.
- Modulation of Apoptosis : By affecting apoptotic pathways, the compound may promote cancer cell death.
Case Studies
- In Vitro Studies : A study evaluating the in vitro activity of various derivatives showed that modifications to the hydroxycarbamimidoyl group could enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
- Comparative Analysis : Another study compared this compound with similar benzamide derivatives, revealing that slight variations in substituents significantly impacted their binding affinities and biological activities .
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-[(Z)-N'-hydroxycarbamimidoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,21H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAADZQHDSMITAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














